

physicochemical properties of 1,3,6-octatriene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,6-Octatriene

Cat. No.: B14704478

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1,3,6-Octatriene**

Abstract

1,3,6-Octatriene (C₈H₁₂) is an unsaturated hydrocarbon belonging to the alkatriene family, characterized by a backbone of eight carbon atoms containing three double bonds.^[1] Its structure allows for several geometric isomers, each with potentially unique chemical and physical properties.^[1] This document provides a comprehensive overview of the known physicochemical properties of **1,3,6-octatriene**, its isomers, and related derivatives. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who require detailed technical information on this compound. The guide summarizes key physical constants, spectral data, and relevant experimental methodologies.

Chemical Identity and Structure

1,3,6-Octatriene is a non-polar organic compound with the molecular formula C₈H₁₂ and a molecular weight of approximately 108.18 g/mol.^{[2][3][4]} The presence of three double bonds at positions 1, 3, and 6 of the carbon chain leads to the possibility of several stereoisomers, primarily (E,E)-, (Z,E)-, and (E,Z)- forms, arising from the geometry around the double bonds at positions 3 and 6.^{[2][4][5][6]}

A related and commonly studied group of compounds are the dimethyl-substituted **1,3,6-octatrienes**, such as ocimene (3,7-dimethyl-**1,3,6-octatriene**), which is found in various plants and used in the fragrance industry.^{[7][8][9]}

```
// Main Compound main [label="1,3,6-Octatriene\n(C8H12)", fillcolor="#F1F3F4",  
fontcolor="#202124"];  
  
// Isomers isomer_node [label="Geometric Isomers", shape=ellipse, fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; ee_isomer [label="(3E,6E)-1,3,6-Octatriene", fillcolor="#FFFFFF",  
fontcolor="#202124", style="filled,solid"]; ze_isomer [label="(3Z,6E)-1,3,6-Octatriene",  
fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"]; ez_isomer [label="(3E,6Z)-1,3,6-Octatriene", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"];  
  
// Related Compound related_node [label="Substituted Derivatives", shape=ellipse,  
fillcolor="#34A853", fontcolor="#FFFFFF"]; ocimene [label="Ocimene\n(3,7-dimethyl-1,3,6-Octatriene)", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"];  
  
// Relationships main -> isomer_node [color="#5F6368"]; isomer_node -> {ee_isomer,  
ze_isomer, ez_isomer} [color="#5F6368"]; main -> related_node [color="#5F6368"];  
related_node -> ocimene [color="#5F6368"]; } /dot  
Caption: Isomeric and derivative relationships of 1,3,6-octatriene.
```

Physicochemical Properties

1,3,6-Octatriene is a colorless liquid at room temperature with a characteristic aromatic odor. [1] As a non-polar hydrocarbon, it exhibits low solubility in water but is soluble in non-polar organic solvents like hexane and benzene.[1] Its solubility in non-polar solvents generally increases with temperature.[1]

Physical and Thermodynamic Constants

The following tables summarize the key physical and thermodynamic properties for **1,3,6-Octatriene** and its isomers. Data is compiled from various sources, and the type of data (experimental or calculated) is noted where available.

Table 1: General Physicochemical Properties of **1,3,6-Octatriene**

Property	Value	Comments / Isomer	Source
Molecular Formula	C8H12	---	[2] [3] [4]
Molecular Weight	108.18 g/mol	---	[2] [4]
CAS Number	929-20-4	General	[3] [10] [11]
22038-69-3	(E,E)-isomer	[4] [12]	
Appearance	Colorless liquid	---	[1]
Density	0.7524 g/cm ³	---	[1]
Boiling Point (T _{boil})	110 °C (383.15 K)	---	[1]
387.44 K	Joback Calculated	[10]	
Melting Point (T _{fus})	-86.0 °C (187.15 K)	---	[1]
Refractive Index (n _{20/D})	1.485	3,7-dimethyl- derivative	[7]
LogP (Octanol/Water)	2.695	Crippen Calculated	[10]
Water Solubility (log ₁₀ WS)	-2.73 mol/L	Crippen Calculated	[10]
2.012 mg/L @ 25°C	3,7-dimethyl- derivative (est.)	[7]	

Table 2: Thermodynamic Properties of **1,3,6-Octatriene**

Property	Value	Unit	Comments	Source
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	32.65	kJ/mol	Joback Calculated	[10]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	15.60	kJ/mol	Joback Calculated	[10]
Enthalpy of Formation ($\Delta_{\text{f}}H^\circ_{\text{gas}}$)	151.42	kJ/mol	Joback Calculated	[10]
Gibbs Free Energy of Formation ($\Delta_{\text{f}}G^\circ$)	264.76	kJ/mol	Joback Calculated	[10]
Critical Pressure (Pc)	2953.69	kPa	Joback Calculated	[10]
McGowan's Volume (McVol)	110.680	ml/mol	McGowan Calculated	[10]

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of **1,3,6-octatriene**.

Table 3: Key Spectral Information for **1,3,6-Octatriene**

Technique	Key Peaks / Information	Isomer	Source
Mass Spectrometry (GC-MS)	m/z Top Peak: 79; 2nd Highest: 77	(Z,E)-	[2]
NIST Library Number: 1401	General	[4] [13]	
¹³ C NMR	Spectra available	(Z,E)-	[2]
Kovats Retention Index	Standard Polar: 1047, 1055	General	[4] [10] [11]

Experimental Protocols

Synthesis of 1,3,6-Octatriene

While specific, detailed synthesis protocols are often proprietary, a general synthesis route for **1,3,6-octatriene** can be conceptualized from its precursors. One potential route involves the dimerization and subsequent rearrangement of 1,3-butadiene, a common C4 building block.

```
// Nodes start [label="Precursors\n(e.g., 1,3-Butadiene)", fillcolor="#F1F3F4",  
fontcolor="#202124"]; reaction [label="Catalytic Reaction\n(e.g., Dimerization/Coupling)",  
shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Reaction  
Workup\n(Quenching, Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; purification  
[label="Purification\n(Distillation)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];  
product [label="1,3,6-Octatriene\n(Mixture of Isomers)", fillcolor="#F1F3F4",  
fontcolor="#202124"]; analysis [label="Characterization", shape=invhouse, fillcolor="#EA4335",  
fontcolor="#FFFFFF"];  
  
// Edges start -> reaction [color="#5F6368"]; reaction -> workup [color="#5F6368"]; workup ->  
purification [color="#5F6368"]; purification -> product [color="#5F6368"]; product -> analysis  
[color="#5F6368"]; } /dot  
Caption: General workflow for the synthesis and isolation of 1,3,6-octatriene.
```

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for separating and identifying the components of a sample containing **1,3,6-octatriene** and its isomers.

Objective: To resolve, detect, and quantify **1,3,6-octatriene** in a sample matrix.

Apparatus and Materials:

- Gas Chromatograph/Mass Spectrometer (GC/MS): Equipped with a split/splitless injector and capable of scanning from 35-500 AMU.[14]
- Capillary Column: An Agilent HP-5MS (or equivalent) with dimensions of 60 m x 0.25 mm ID and a 0.25 μ m film thickness is suitable for resolving volatile hydrocarbons.[14]
- Reagents: High-purity helium carrier gas and a suitable solvent (e.g., dichloromethane) for sample dilution.[14]
- Standards: Certified reference standards of **1,3,6-octatriene** isomers, if available, along with internal standards (e.g., deuterated hydrocarbons like fluorene-d10) for quantification.[14]

Methodology:

- Sample Preparation: Samples are diluted to an appropriate concentration (e.g., 0.5 μ g/mL) in dichloromethane. An internal standard solution is added just prior to analysis for accurate quantification.[14]
- Injection: A 1-2 μ L aliquot of the prepared sample is injected into the GC, typically using an autosampler for precision. The injector is operated in splitless mode to maximize sensitivity for trace analysis.[14]
- GC Separation: The GC oven is temperature-programmed to separate the analytes based on their boiling points and interactions with the column's stationary phase. A typical program might start at 50-60°C and ramp up to 240°C or higher.[15]

- **MS Detection:** As compounds elute from the GC column, they enter the mass spectrometer. The MS is operated in electron impact (EI) ionization mode at 70 eV.[14] Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for high-sensitivity quantification of target analytes.[14]
- **Data Analysis:** The resulting chromatogram is analyzed to determine the retention time of **1,3,6-octatriene**. The mass spectrum of the corresponding peak is compared to a reference library (like the NIST Mass Spectral Library) for positive identification.[13] Quantification is performed by comparing the analyte's peak area to that of the internal standard.

Reactivity and Stability

As an alkatriene, **1,3,6-octatriene** is susceptible to reactions typical of alkenes, such as electrophilic addition, oxidation, and polymerization.[1] The conjugated double bond system (at the 1 and 3 positions) imparts specific reactivity. The compound polymerizes and oxidizes readily, especially when exposed to air, heat, or light.[16] For storage, it is recommended to keep it under an inert atmosphere and potentially with a stabilizer like hydroquinone.[16]

Conclusion

This technical guide has summarized the core physicochemical properties of **1,3,6-octatriene**. The data presented, including physical constants, thermodynamic values, and spectral information, provides a foundational understanding of this compound for research and development applications. The existence of multiple isomers necessitates careful analytical separation and characterization, for which GC-MS is a critical tool. While many of its properties are derived from computational methods, they offer valuable estimates for experimental design. Further experimental validation of these properties is an area ripe for continued investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,3,6-Octatriene, (Z,E)- | C8H12 | CID 5367388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 1,3,6-Octatriene | C8H12 | CID 5367382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3,6-Octatriene, E,Z | C8H12 | CID 6430950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3,6-Octatriene, (E,E)- [webbook.nist.gov]
- 7. dailychem.bocsci.com [dailychem.bocsci.com]
- 8. 1,3,6-Octatriene, 3,7-dimethyl-, (Z)- (CAS 3338-55-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1,3,6-Octatriene, 3,7-dimethyl-, (Z)- [webbook.nist.gov]
- 10. 1,3,6-Octatriene (CAS 929-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 1,3,6-Octatriene [webbook.nist.gov]
- 12. (3E,6E)-1,3,6-Octatriene | CAS#:22038-69-3 | ChemsrC [chemsrc.com]
- 13. 1,3,6-Octatriene [webbook.nist.gov]
- 14. tdi-bi.com [tdi-bi.com]
- 15. 1,3,6-Octatriene, 3,7-dimethyl-, (Z)- [webbook.nist.gov]
- 16. 2,6-DIMETHYL-2,4,6-OCTATRIENE CAS#: 673-84-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 1,3,6-octatriene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14704478#physicochemical-properties-of-1-3-6-octatriene\]](https://www.benchchem.com/product/b14704478#physicochemical-properties-of-1-3-6-octatriene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com